Cas no 2137829-54-8 (2-{(benzyloxy)carbonylamino}-2-methyl-3-(1H-pyrazol-1-yl)propanoic acid)

2-{(benzyloxy)carbonylamino}-2-methyl-3-(1H-pyrazol-1-yl)propanoic acid 化学的及び物理的性質
名前と識別子
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- EN300-841315
- 2137829-54-8
- 2-{[(benzyloxy)carbonyl]amino}-2-methyl-3-(1H-pyrazol-1-yl)propanoic acid
- 2-{(benzyloxy)carbonylamino}-2-methyl-3-(1H-pyrazol-1-yl)propanoic acid
-
- インチ: 1S/C15H17N3O4/c1-15(13(19)20,11-18-9-5-8-16-18)17-14(21)22-10-12-6-3-2-4-7-12/h2-9H,10-11H2,1H3,(H,17,21)(H,19,20)
- InChIKey: VFWAPIDEDFXFDV-UHFFFAOYSA-N
- ほほえんだ: OC(C(C)(CN1C=CC=N1)NC(=O)OCC1C=CC=CC=1)=O
計算された属性
- せいみつぶんしりょう: 303.12190603g/mol
- どういたいしつりょう: 303.12190603g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 22
- 回転可能化学結合数: 7
- 複雑さ: 398
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 93.4Ų
- 疎水性パラメータ計算基準値(XlogP): 1.2
2-{(benzyloxy)carbonylamino}-2-methyl-3-(1H-pyrazol-1-yl)propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-841315-1.0g |
2-{[(benzyloxy)carbonyl]amino}-2-methyl-3-(1H-pyrazol-1-yl)propanoic acid |
2137829-54-8 | 95% | 1.0g |
$999.0 | 2024-05-21 | |
Enamine | EN300-841315-0.25g |
2-{[(benzyloxy)carbonyl]amino}-2-methyl-3-(1H-pyrazol-1-yl)propanoic acid |
2137829-54-8 | 95% | 0.25g |
$920.0 | 2024-05-21 | |
Enamine | EN300-841315-5.0g |
2-{[(benzyloxy)carbonyl]amino}-2-methyl-3-(1H-pyrazol-1-yl)propanoic acid |
2137829-54-8 | 95% | 5.0g |
$2900.0 | 2024-05-21 | |
Enamine | EN300-841315-0.05g |
2-{[(benzyloxy)carbonyl]amino}-2-methyl-3-(1H-pyrazol-1-yl)propanoic acid |
2137829-54-8 | 95% | 0.05g |
$839.0 | 2024-05-21 | |
Enamine | EN300-841315-1g |
2-{[(benzyloxy)carbonyl]amino}-2-methyl-3-(1H-pyrazol-1-yl)propanoic acid |
2137829-54-8 | 1g |
$999.0 | 2023-09-02 | ||
Enamine | EN300-841315-5g |
2-{[(benzyloxy)carbonyl]amino}-2-methyl-3-(1H-pyrazol-1-yl)propanoic acid |
2137829-54-8 | 5g |
$2900.0 | 2023-09-02 | ||
Enamine | EN300-841315-2.5g |
2-{[(benzyloxy)carbonyl]amino}-2-methyl-3-(1H-pyrazol-1-yl)propanoic acid |
2137829-54-8 | 95% | 2.5g |
$1959.0 | 2024-05-21 | |
Enamine | EN300-841315-10g |
2-{[(benzyloxy)carbonyl]amino}-2-methyl-3-(1H-pyrazol-1-yl)propanoic acid |
2137829-54-8 | 10g |
$4299.0 | 2023-09-02 | ||
Enamine | EN300-841315-0.1g |
2-{[(benzyloxy)carbonyl]amino}-2-methyl-3-(1H-pyrazol-1-yl)propanoic acid |
2137829-54-8 | 95% | 0.1g |
$879.0 | 2024-05-21 | |
Enamine | EN300-841315-0.5g |
2-{[(benzyloxy)carbonyl]amino}-2-methyl-3-(1H-pyrazol-1-yl)propanoic acid |
2137829-54-8 | 95% | 0.5g |
$959.0 | 2024-05-21 |
2-{(benzyloxy)carbonylamino}-2-methyl-3-(1H-pyrazol-1-yl)propanoic acid 関連文献
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
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Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
2-{(benzyloxy)carbonylamino}-2-methyl-3-(1H-pyrazol-1-yl)propanoic acidに関する追加情報
Comprehensive Overview of 2-{(benzyloxy)carbonylamino}-2-methyl-3-(1H-pyrazol-1-yl)propanoic acid (CAS No. 2137829-54-8)
In the realm of synthetic organic chemistry and pharmaceutical research, 2-{(benzyloxy)carbonylamino}-2-methyl-3-(1H-pyrazol-1-yl)propanoic acid (CAS No. 2137829-54-8) has emerged as a compound of significant interest. This molecule, characterized by its unique structural features, combines a benzyloxycarbonyl (Cbz) protecting group, a methyl-substituted amino acid backbone, and a pyrazole moiety. Such a combination renders it valuable for applications in peptide synthesis, medicinal chemistry, and drug discovery. Researchers and industry professionals frequently search for terms like "Cbz-protected amino acids," "pyrazole derivatives in drug design," and "CAS 2137829-54-8 applications," reflecting its relevance in contemporary scientific discourse.
The compound's benzyloxycarbonyl (Cbz) group is a cornerstone in peptide chemistry, widely used to protect amine functionalities during synthetic processes. This attribute aligns with the growing demand for green chemistry alternatives and sustainable synthesis methods, as the Cbz group can be selectively removed under mild conditions, reducing waste and energy consumption. Additionally, the pyrazole ring in its structure is a hotspot in drug discovery due to its prevalence in bioactive molecules targeting inflammation, oncology, and metabolic disorders. Searches for "pyrazole-based therapeutics" and "amino acid derivatives in drug development" underscore its interdisciplinary appeal.
From a synthetic perspective, 2-{(benzyloxy)carbonylamino}-2-methyl-3-(1H-pyrazol-1-yl)propanoic acid exemplifies the convergence of structural diversity and functional versatility. Its methyl group at the alpha-carbon introduces steric hindrance, which can influence conformational stability and binding affinity—a critical consideration in rational drug design. This property resonates with trending topics like "steric effects in medicinal chemistry" and "conformationally constrained peptides," which are frequently explored in academic and industrial research.
The compound's carboxylic acid functionality further expands its utility, enabling conjugation with other molecules via amide bond formation or esterification. This feature is pivotal in the design of prodrugs and bioconjugates, areas gaining traction due to advancements in targeted therapy and personalized medicine. Queries such as "carboxylic acid derivatives in bioconjugation" and "prodrug strategies for enhanced bioavailability" highlight its alignment with cutting-edge research trends.
In analytical chemistry, CAS No. 2137829-54-8 is often characterized using techniques like NMR spectroscopy, mass spectrometry, and HPLC. These methods ensure purity and structural integrity, addressing the increasing emphasis on quality control in pharmaceutical manufacturing. The rise of "analytical method validation" and "impurity profiling" as search terms reflects the industry's focus on regulatory compliance and safety.
Beyond its synthetic and analytical applications, 2-{(benzyloxy)carbonylamino}-2-methyl-3-(1H-pyrazol-1-yl)propanoic acid is a subject of interest in computational chemistry. Molecular docking and QSAR studies leverage its structure to predict interactions with biological targets, aligning with the surge in "AI-driven drug discovery" and "in silico screening" queries. This intersection of experimental and computational approaches exemplifies modern drug development paradigms.
In summary, 2-{(benzyloxy)carbonylamino}-2-methyl-3-(1H-pyrazol-1-yl)propanoic acid (CAS No. 2137829-54-8) is a multifaceted compound bridging peptide chemistry, medicinal chemistry, and material science. Its structural motifs and functional groups cater to diverse research needs, from protecting group strategies to bioactive molecule design. As the scientific community continues to explore its potential, this compound remains a testament to the innovation driving contemporary chemical research.
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